molecular formula C19H20BrFN4O5 B10992262 Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Cat. No.: B10992262
M. Wt: 483.3 g/mol
InChI Key: WZNRUXDZHKTIQN-MBIQTGHCSA-N
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Description

Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a complex organic compound that features a unique combination of functional groups, including a bromine and fluorine-substituted phenyl ring, an imidazo[4,5-C]pyridine core, and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazo[4,5-C]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine and fluorine substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor.

    Coupling with the butanedioate ester: This step may involve esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Possible use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine substituents, along with the imidazo[4,5-C]pyridine core, may result in distinct physicochemical properties and interactions with molecular targets.

Properties

Molecular Formula

C19H20BrFN4O5

Molecular Weight

483.3 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate

InChI

InChI=1S/C19H20BrFN4O5/c1-29-15(26)8-14(18(27)30-2)24-19(28)25-6-5-13-16(23-9-22-13)17(25)11-4-3-10(20)7-12(11)21/h3-4,7,9,14,17H,5-6,8H2,1-2H3,(H,22,23)(H,24,28)/t14-,17?/m0/s1

InChI Key

WZNRUXDZHKTIQN-MBIQTGHCSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Br)F)N=CN2

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Br)F)N=CN2

Origin of Product

United States

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